molecular formula C17H16FN3O3S B10975329 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide

Cat. No.: B10975329
M. Wt: 361.4 g/mol
InChI Key: BEOAODSNYLOMDZ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a fluorobenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a β-diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

    Sulfonamide Formation: The pyrazole derivative is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the pyrazole nitrogen, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide has shown potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. This makes it a valuable compound for studying the effects of fluorine substitution in medicinal chemistry and other applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C17H16FN3O3S/c1-12-16(19-25(23,24)15-10-6-7-13(18)11-15)17(22)21(20(12)2)14-8-4-3-5-9-14/h3-11,19H,1-2H3

InChI Key

BEOAODSNYLOMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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